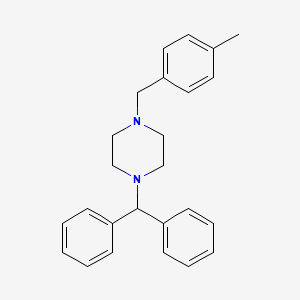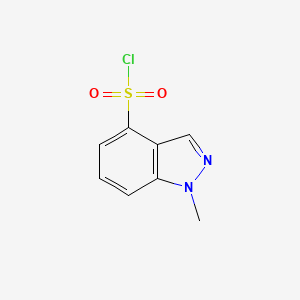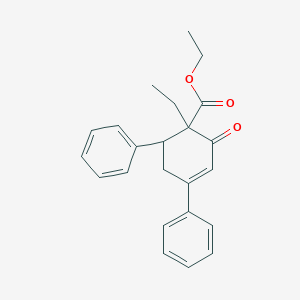![molecular formula C19H14O4 B13995582 7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- CAS No. 318487-86-4](/img/structure/B13995582.png)
7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- is a complex organic compound with the molecular formula C19H14O2. This compound is known for its unique structure, which includes a benzo[c]fluorene core with hydroxy and methoxy functional groups. It is used in various scientific research applications due to its interesting chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- typically involves multi-step organic reactions. One common method includes the use of sulfuric acid in water and acetic acid, with heating for approximately 3.5 hours. This method yields the desired compound with a yield of around 78% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-7H-benzo[c]fluoren-7-one: Similar structure but lacks the methoxy groups.
7H-Benzo[c]fluoren-7-one: The parent compound without hydroxy and methoxy substitutions.
Uniqueness
These functional groups provide additional sites for chemical modification and interaction with other molecules, making it a valuable compound in various research fields .
Propiedades
Número CAS |
318487-86-4 |
|---|---|
Fórmula molecular |
C19H14O4 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
5-hydroxy-3,9-dimethoxybenzo[c]fluoren-7-one |
InChI |
InChI=1S/C19H14O4/c1-22-10-3-5-12-14(7-10)17(20)9-16-18(12)13-6-4-11(23-2)8-15(13)19(16)21/h3-9,20H,1-2H3 |
Clave InChI |
AJMGBOZBUUFMRG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C4C=CC(=CC4=C(C=C3C2=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)



![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)



methyl}sulfanyl)cyclohexane](/img/structure/B13995542.png)



![2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]-](/img/structure/B13995565.png)
